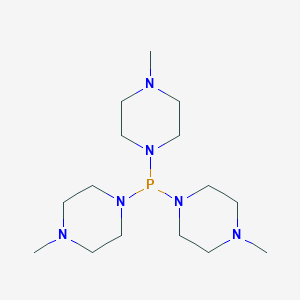
(2S)-2-amino(113C)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino(113C)pentanedioic acid is an isotopically labeled form of L-glutamic acid, where the carbon at position 1 is replaced with carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, enzyme mechanisms, and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(113C)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of carbon-13 labeled precursors in the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves the use of fermentation processes with microorganisms that can incorporate carbon-13 from labeled substrates. This method is efficient for producing large quantities of the compound with high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino(113C)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoglutaric acid.
Reduction: It can be reduced to form 2-aminopentanoic acid.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under different conditions.
Major Products
Oxidation: 2-oxoglutaric acid
Reduction: 2-aminopentanoic acid
Substitution: Depending on the substituent, products can vary widely.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino(113C)pentanedioic acid is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Exploring metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for research and development.
Wirkmechanismus
The mechanism of action of (2S)-2-amino(113C)pentanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to trace its path through these pathways, providing insights into enzyme mechanisms and metabolic flux.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-glutamic acid: The non-labeled form of the compound.
(2S)-2-amino(113C)butanedioic acid: Another isotopically labeled amino acid.
(2S)-2-amino(113C)hexanedioic acid: A similar compound with a different carbon chain length.
Uniqueness
The uniqueness of (2S)-2-amino(113C)pentanedioic acid lies in its specific isotopic labeling, which provides a powerful tool for studying biochemical processes with high precision. This makes it invaluable in research areas where understanding the detailed mechanisms of metabolic pathways is crucial.
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
(2S)-2-amino(113C)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i5+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-YTCQKPCCSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H]([13C](=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





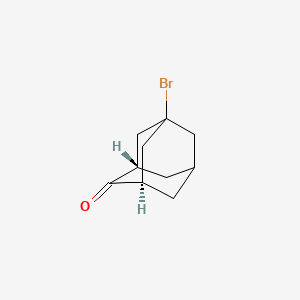
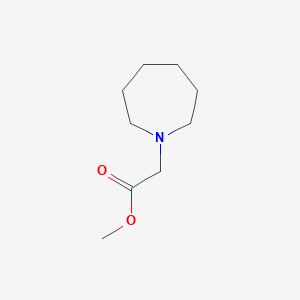
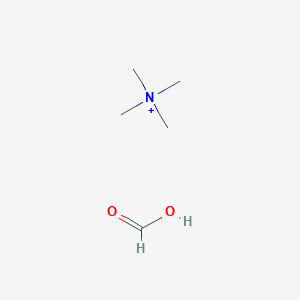
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)

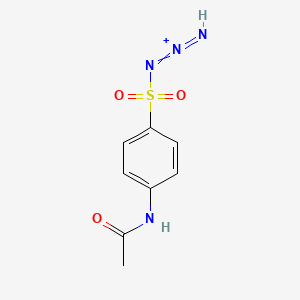
butanoic acid](/img/structure/B12061531.png)

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
